
N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O2S2 and its molecular weight is 423.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Research on derivatives of thiazole compounds, including those structurally related to N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, has demonstrated potential antibacterial and antifungal applications. For instance, studies have shown that certain 4-oxo-thiazolidines and 2-oxo-azetidines possess moderate to good antibacterial activity against both gram-positive and gram-negative bacteria such as S. aureus and E. coli. These compounds' activities were further supported by quantitative structure-activity relationship (QSAR) studies, highlighting the positive contribution of specific substituents to their antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
α-Glucosidase Inhibitory Potential
A novel synthetic route to 1,3,4-oxadiazole derivatives revealed compounds with potent α-glucosidase inhibitory potential, suggesting a potential application in managing diabetes. The structural determination and α-glucosidase inhibition evaluation of these compounds indicated promising inhibitors, showcasing their potential as drug leads for diabetes treatment (Iftikhar et al., 2019).
Anticancer Agents
Thiazole derivatives have also been investigated for their anticancer properties. Synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents have shown that certain compounds exhibit high selectivity and potency against human lung adenocarcinoma cells, highlighting their potential as therapeutic agents in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Molecular Structure and Interactions
The crystal structure analysis of related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, provides insights into the molecular interactions and orientations that may be fundamental to the bioactivity of these molecules. Understanding such molecular arrangements can aid in the design of new compounds with enhanced biological activities (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Photovoltaic and Non-linear Optical (NLO) Activity
Research on benzothiazolinone acetamide analogs has explored their photochemical, thermochemical modeling, and non-linear optical (NLO) activity. Such studies indicate the potential use of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and suggesting applications beyond pharmaceuticals into materials science (Mary et al., 2020).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S2/c1-13-6-8-23(9-7-13)18(25)10-16-11-26-19(22-16)27-12-17(24)21-15-4-2-14(20)3-5-15/h2-5,11,13H,6-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULDIOIJWCQVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2672736.png)
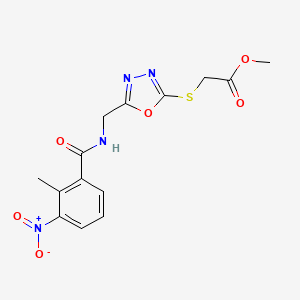

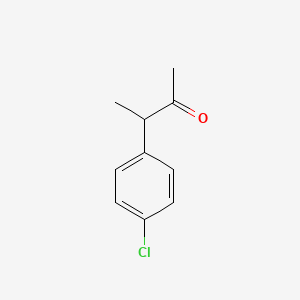
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2672743.png)
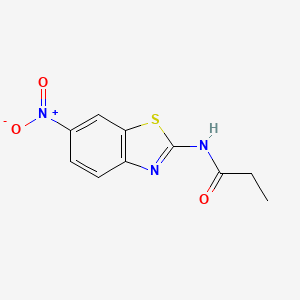
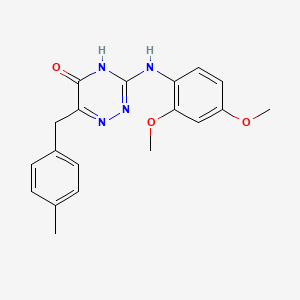

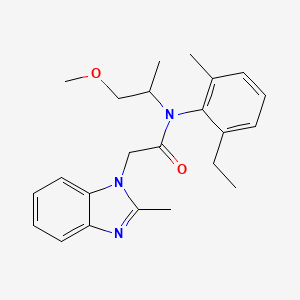
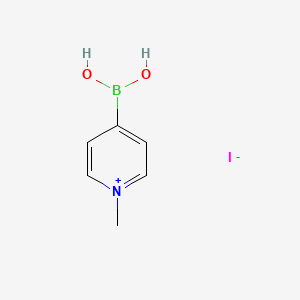

![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2672756.png)
![4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2672758.png)